molecular formula C9H13NO B2816420 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1566161-52-1

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2816420
CAS No.: 1566161-52-1
M. Wt: 151.209
InChI Key: WUXROESQZPLWLY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core with a hydroxymethyl (-CH₂OH) and a carbonitrile (-CN) group at the 2-position. Its molecular formula is C₁₀H₂₀N₂O₂, and it exists as a racemic mixture of stereoisomers, specifically rac-(1R,2R,4S)-configured forms . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of NMDA receptor antagonists and other neuroactive agents . Its stereochemistry and functional groups make it a versatile intermediate for further derivatization, enabling modifications to enhance solubility, binding affinity, or metabolic stability.

Properties

IUPAC Name

2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXROESQZPLWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a Grignard reagent to introduce the hydroxymethyl group, followed by a cyanation reaction to form the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile.

    Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₀H₂₀N₂O₂ 200.28 -CN, -CH₂OH Polar functional groups; enhanced solubility; stereochemical complexity
Norbornane-2-carbonitrile (Bicyclo[2.2.1]heptane-2-carbonitrile) C₈H₁₁N 121.18 -CN Simpler structure; lower polarity; commercial availability
2-(3-Methoxyphenyl)bicyclo[2.2.1]heptane-2-carbonitrile C₁₅H₁₅NO 225.29 -CN, -C₆H₄(3-OCH₃) Aryl substitution; increased hydrophobicity; potential CNS activity
5-Amino-2-methylbicyclo[2.2.1]heptane-2-carbonitrile C₉H₁₄N₂ 150.22 -CN, -CH₃, -NH₂ Amino group enables hydrogen bonding; possible neuropharmacological use
5-Chloro-6-(substituted)bicyclo[2.2.1]heptane-2-carbonitrile C₁₀H₁₂ClN₃O₂ 241.67 -CN, -Cl, -O-substituent Electron-withdrawing chlorine alters reactivity; therapeutic potential

Pharmacological and Toxicological Profiles

  • In vitro studies on similar bicycloheptane derivatives (e.g., NMDA antagonists 5a–f) show concentration-dependent toxicity in MDCK and N2a cells at >100 µM, but the hydroxymethyl group may mitigate this risk due to reduced electrophilicity .
  • Norbornane-2-carbonitrile: Lacks pharmacological activity in neuroprotection studies but serves as a precursor for active derivatives. Its lower molecular weight and simpler structure result in higher volatility (boiling point ~170°C) .
  • Aryl-Substituted Derivatives (e.g., 2-(3-Methoxyphenyl)) : Exhibit stronger receptor binding but higher cytotoxicity due to hydrophobic aromatic rings, which may accumulate in lipid membranes .

Stereochemical Considerations

The rac-(1R,2R,4S) configuration of the target compound contrasts with endo/exo isomers of simpler derivatives (e.g., endo-2-cyanobicyclo[2.2.1]heptane, CAS 3211-87-8). Stereochemistry significantly impacts receptor binding; for example, endo isomers of NMDA antagonists show higher affinity than exo forms .

Biological Activity

2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_9H_11N
  • CAS Number : 1566161-52-1

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Research indicates that it may influence enzyme activity and modulate cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Oxidative Stress Modulation : It has been suggested that the compound can induce oxidative stress, which may contribute to its genotoxic effects observed in certain studies .

Antimicrobial Activity

Studies have shown that bicyclic compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit key metabolic processes.

Genotoxic Effects

Research indicates that related bicyclic compounds can induce genotoxic effects in bacterial models. For instance, a study on similar bicyclic structures demonstrated an SOS response in Escherichia coli when exposed to these compounds, suggesting potential DNA damage through oxidative mechanisms .

Study 1: Genotoxicity Assessment

A study assessed the genotoxic effects of a structurally related bicyclic compound on E. coli using lux-biosensors. The results indicated significant induction of the SOS response at certain concentrations, highlighting the potential for DNA damage due to oxidative stress induced by the compound .

Concentration (g/L)Response (Relative Luminescence)
Control100
1120
10350
10050

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of bicyclic compounds against various bacterial strains. Results showed that these compounds inhibited bacterial growth significantly compared to controls.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa18

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves functionalization of the bicyclic framework. For example, the hydroxymethyl group can be introduced via allylation or hydroxylation of a pre-existing norbornene derivative, followed by cyanide addition. Chromatography (e.g., silica gel) is critical for purifying intermediates, as described in azabicyclo compound syntheses . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products, such as epimerization or over-oxidation .
  • Key Considerations : Use of protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during functionalization steps .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential. For instance, NOE correlations between the hydroxymethyl proton and adjacent bridgehead hydrogens can resolve exo/endo isomerism. Comparative analysis with known norbornane derivatives (e.g., methyl bicyclo[2.2.1]heptane-2-carboxylate) provides reference data for chemical shifts and coupling constants .
  • Data Interpretation : Distinct 1H^1H NMR peaks for bridgehead protons (δ 1.5–2.5 ppm) and nitrile carbons (13C^{13}C NMR ~120 ppm) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in bicyclo[2.2.1]heptane derivatives under nucleophilic conditions?

  • Methodology : Kinetic studies using substrates like 2-(bromomethyl)bicyclo[2.2.1]heptane reveal steric hindrance effects. The bicyclic framework restricts nucleophilic attack on the nitrile, favoring alternative pathways (e.g., hydrolysis to amides under acidic conditions). Computational modeling (DFT) can map transition states to explain regioselectivity .
  • Contradictions : While nitriles typically undergo hydrolysis to carboxylic acids, steric constraints in bicyclic systems may instead yield ketones or tertiary alcohols, requiring careful validation via LC-MS .

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